N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial, antimalarial, and anti-inflammatory activities
Scientific Research Applications
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Its derivatives are used in the development of new materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide typically involves the following steps:
Formation of 1-methyl-1H-pyrazol-4-yl pyridine derivative: This is achieved by reacting 1-methyl-1H-pyrazol-4-yl with appropriate pyridine derivatives under controlled conditions.
Benzamide coupling: The pyridine derivative is then coupled with benzamide using reagents such as carbodiimides (e.g., DCC, EDC) in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to minimize environmental impact and improve scalability.
Chemical Reactions Analysis
Types of Reactions: N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Amines, alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Mechanism of Action
The mechanism by which N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the desired biological response. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A potent reversible MPS1 inhibitor.
Ethanone, 1-(1H-pyrazol-4-yl): Another pyrazole derivative with different pharmacological properties.
These compounds share the pyrazole core but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21-12-15(11-20-21)16-9-13(7-8-18-16)10-19-17(22)14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLWFYKCXBMNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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